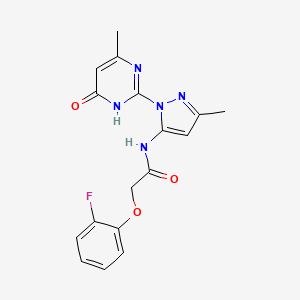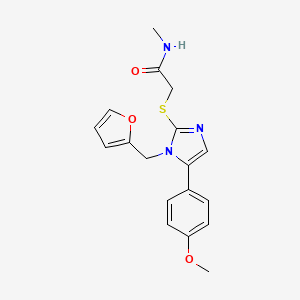
Benzene-tricarbonyl trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-tricarbonyl trichloride, also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound with the molecular formula C9H3Cl3O3. It is a derivative of benzene, where three carbonyl chloride groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of polymers and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene-tricarbonyl trichloride can be synthesized through the reaction of trimesic acid (benzene-1,3,5-tricarboxylic acid) with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process involves the conversion of carboxylic acid groups to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-tricarbonyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form trimesic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lewis Acids (e.g., Aluminum Chloride): Used in Friedel-Crafts acylation reactions
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
Trimesic Acid: Formed from hydrolysis.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation
Wissenschaftliche Forschungsanwendungen
Benzene-tricarbonyl trichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, such as dendrimers and nanomaterials.
Membrane Technology: It is employed in the synthesis of composite membranes for separation processes
Wirkmechanismus
The primary mechanism of action of benzene-tricarbonyl trichloride involves its role as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to form acylated products. The acylation process involves the formation of a highly reactive acylium ion intermediate, which then reacts with the aromatic substrate to form the final product .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid): The parent compound from which benzene-tricarbonyl trichloride is derived.
Isophthaloyl Chloride: A similar compound with two acyl chloride groups attached to a benzene ring.
Terephthaloyl Chloride: Another similar compound with two acyl chloride groups attached to a benzene ring at the 1 and 4 positions
Uniqueness: this compound is unique due to the presence of three acyl chloride groups, which makes it highly reactive and versatile in organic synthesis. Its ability to form a wide range of derivatives through substitution and acylation reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)


![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)


![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)


